N,N'-dibenzylpentanediamide
Overview
Description
N,N'-dibenzylpentanediamide, also known as DBPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBPDA is a type of diamide that is synthesized through a multistep process involving the reaction of various reagents.
Mechanism Of Action
The mechanism of action of N,N'-dibenzylpentanediamide is not well understood. However, it is believed to act as a chiral ligand in various catalytic reactions. N,N'-dibenzylpentanediamide has been shown to form a complex with a metal catalyst, which then reacts with a substrate to form a product.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of N,N'-dibenzylpentanediamide. However, it has been shown to be relatively non-toxic in laboratory experiments. N,N'-dibenzylpentanediamide has been tested in rats and has been shown to have no significant toxicity at doses up to 1000 mg/kg.
Advantages And Limitations For Lab Experiments
One of the advantages of using N,N'-dibenzylpentanediamide in laboratory experiments is its high yield in the synthesis process. However, one of the limitations is its relatively high cost compared to other ligands.
Future Directions
There are several potential future directions for research on N,N'-dibenzylpentanediamide. One area of research is its potential use in the synthesis of chiral drugs. N,N'-dibenzylpentanediamide has been shown to be an effective chiral auxiliary in the asymmetric synthesis of α-amino acids, which could be used in the synthesis of chiral drugs.
Another area of research is its potential use in the synthesis of chiral polymers. N,N'-dibenzylpentanediamide has been shown to be an effective ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with arylboronic acids, which could be used in the synthesis of chiral polymers.
Conclusion
In conclusion, N,N'-dibenzylpentanediamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of N,N'-dibenzylpentanediamide involves a multistep process that requires several reagents and conditions. N,N'-dibenzylpentanediamide has been extensively studied for its potential applications in catalysis and asymmetric synthesis. The mechanism of action of N,N'-dibenzylpentanediamide is not well understood, but it is believed to act as a chiral ligand in various catalytic reactions. There is limited research on the biochemical and physiological effects of N,N'-dibenzylpentanediamide, but it has been shown to be relatively non-toxic in laboratory experiments. One of the advantages of using N,N'-dibenzylpentanediamide in laboratory experiments is its high yield in the synthesis process. However, one of the limitations is its relatively high cost compared to other ligands. There are several potential future directions for research on N,N'-dibenzylpentanediamide, including its potential use in the synthesis of chiral drugs and chiral polymers.
Synthesis Methods
The synthesis of N,N'-dibenzylpentanediamide involves a multistep process that requires several reagents and conditions. The first step involves the reaction of benzylamine with 1,5-dibromopentane in the presence of sodium hydride to form N-benzyl-1,5-pentanediamine. The second step involves the reaction of N-benzyl-1,5-pentanediamine with benzyl chloride in the presence of sodium hydride to form N,N'-dibenzylpentanediamine. The final step involves the reaction of N,N'-dibenzylpentanediamine with phosgene to form N,N'-dibenzylpentanediamide. The overall yield of the synthesis process is around 40%.
Scientific Research Applications
N,N'-dibenzylpentanediamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a ligand in catalysis. N,N'-dibenzylpentanediamide has been shown to be an effective ligand in the catalytic asymmetric addition of diethylzinc to aldehydes. It has also been used as a ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with arylboronic acids.
Another area of research is its potential use as a chiral auxiliary in asymmetric synthesis. N,N'-dibenzylpentanediamide has been shown to be an effective chiral auxiliary in the asymmetric synthesis of α-amino acids.
properties
IUPAC Name |
N,N'-dibenzylpentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-14-16-8-3-1-4-9-16)12-7-13-19(23)21-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXOPIHPIRQXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962740 | |
Record name | N~1~,N~5~-Dibenzylpentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzylpentanediamide | |
CAS RN |
42856-47-3 | |
Record name | NSC25146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~5~-Dibenzylpentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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